

# 1,5-Dibromopentane-d4: A Technical Guide to Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthetic applications of **1,5-Dibromopentane-d4**. This deuterated compound is a valuable building block in organic synthesis, particularly for isotopic labeling studies and the development of novel pharmaceutical agents.

## **Chemical and Physical Properties**

**1,5-Dibromopentane-d4** is the deuterated analog of 1,5-Dibromopentane, where the four hydrogen atoms on the terminal carbons (C1 and C5) are replaced with deuterium.[1] This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart and makes it a useful tool in mechanistic studies and as an internal standard.[2] The key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of 1,5-Dibromopentane-d4



Property	Value	Reference
Molecular Formula	C5H6D4Br2	[1]
Molecular Weight	233.97 g/mol	[1][3]
Appearance	Colorless to light yellow liquid	[1]
Density	~1.688 g/cm³	[1]
Boiling Point	~224°C	[1]
Melting Point	-34°C	[1][4]
Flash Point	79°C	[1]
Isotopic Enrichment	≥ 99 atom % D	[5]
Solubility	Reported as miscible with water; slightly miscible with chloroform and benzene.[1]	

Note: The reported miscibility with water is atypical for haloalkanes. Generally, compounds of this class exhibit low solubility in water and high solubility in non-polar organic solvents.[6]

## **Molecular Structure and Identification**

The structure of **1,5-Dibromopentane-d4** consists of a five-carbon chain with bromine atoms attached to the first and fifth carbon atoms. The deuterium atoms are specifically located at these same terminal positions.

Caption: Molecular structure of 1,5-Dibromopentane-1,1,5,5-d4.

Table 2: Structural Identifiers for **1,5-Dibromopentane-d4** 



Identifier	Value	Reference
IUPAC Name	1,5-dibromo-1,1,5,5- tetradeuteriopentane	[3]
SMILES	[2H]C([2H])(CCCC([2H]) ([2H])Br)Br	[3]
InChI	InChI=1S/C5H10Br2/c6-4-2-1- 3-5-7/h1-5H2/i4D2,5D2	[3]
InChIKey	IBODDUNKEPPBKW- CQOLUAMGSA-N	[3]
CAS Number	1219803-90-3	[3]

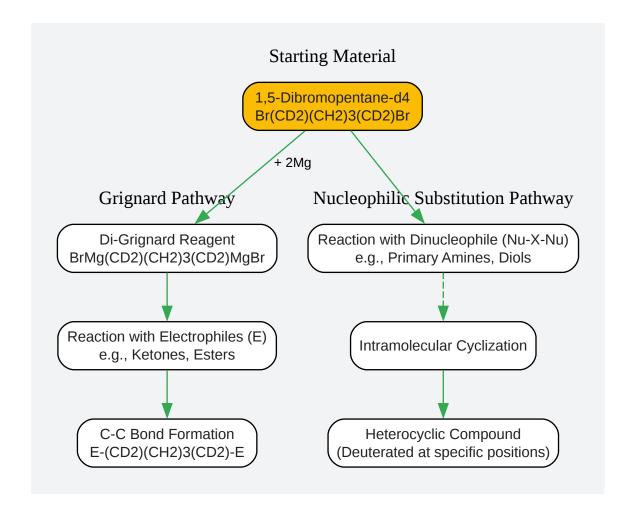
## **Chemical Reactivity and Applications**

As a bifunctional alkyl halide, **1,5-Dibromopentane-d4** is a versatile reagent in organic synthesis. The bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution and elimination reactions.[1][6]

#### **Key Applications:**

- Isotopic Labeling: It is widely used in NMR spectroscopy to study molecular dynamics and as a tracer to elucidate reaction mechanisms.[1][2]
- Synthesis of Complex Molecules: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][4][7] The non-deuterated form is used to produce spirocyclic pyrrolidones and is an intermediate for the analgesic drug dezocine.[8][9]
- Grignard Reagent Formation: Like its non-deuterated analog, it can react with magnesium to form a di-Grignard reagent, which is a powerful tool for creating new carbon-carbon bonds.
   [1][10]
- Cyclization Reactions: The two terminal bromine atoms make it an excellent precursor for forming five- or six-membered cyclic compounds through reactions with dinucleophiles.[6]
   For example, it reacts with aniline to form 1-phenylpiperidine.[11]





Click to download full resolution via product page

Caption: Synthetic pathways utilizing 1,5-Dibromopentane-d4.

## **Experimental Protocols**

Detailed experimental procedures for the synthesis and analysis of **1,5-Dibromopentane-d4** are crucial for its effective use in research.

The synthesis of **1,5-Dibromopentane-d4** can be achieved through various methods, including the bromination of deuterated pentane or by using deuterated reagents.[1] A common laboratory-scale synthesis for the non-deuterated analog involves the ring-opening of tetrahydropyran with hydrobromic acid, which could be adapted using deuterated starting materials.

Example Protocol: Ring-Opening of Tetrahydropyran (for non-deuterated 1,5-Dibromopentane)



- Apparatus Setup: A 500 mL round-bottom flask is equipped with a reflux condenser.
- Reagent Addition: To the flask, add 250 g of 48% hydrobromic acid, followed by the slow addition of 75 g of concentrated sulfuric acid. Finally, add 21.5 g of redistilled tetrahydropyran.
- Reaction: The mixture is gently heated to reflux and maintained for 3 hours.
- Workup: After cooling to room temperature, the lower organic layer containing the product is separated.
- Purification: The organic layer is washed sequentially with a saturated sodium carbonate solution and water. It is then dried over anhydrous calcium chloride.
- Isolation: The final product is isolated by distillation under reduced pressure, collecting the fraction at 104-106°C (2.53 kPa).

To synthesize the d4 analog, a similar procedure could potentially be employed starting with tetrahydropyran-2,2,6,6-d4.

Characterization of **1,5-Dibromopentane-d4** relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the structure and isotopic purity of the compound.
- Methodology:
  - Sample Preparation: Dissolve approximately 10-20 mg of 1,5-Dibromopentane-d4 in ~0.6
    mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in an NMR tube.[12]
  - ¹H NMR Acquisition: Acquire a proton NMR spectrum. The spectrum is expected to show signals corresponding to the protons on the central three methylene groups (-CH<sub>2</sub>-). The signals for the protons at the C1 and C5 positions will be absent due to deuteration.
  - <sup>13</sup>C NMR Acquisition: Acquire a carbon-13 NMR spectrum. The spectrum will show three signals for the five carbon atoms. The signals for the deuterated carbons (C1 and C5) will



appear as multiplets due to C-D coupling and will have significantly lower intensity compared to the protonated carbons.

 Data Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.

#### Mass Spectrometry (MS)

- Objective: To determine the molecular weight and confirm the incorporation of deuterium.
- Methodology:
  - Sample Introduction: Introduce a small amount of the sample into a mass spectrometer, typically using a gas chromatography (GC-MS) or direct infusion method.
  - Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
  - Data Acquisition: Acquire the mass spectrum.
  - Data Analysis: The molecular ion peak (M+) should correspond to the calculated mass of C₅H<sub>6</sub>D<sub>4</sub>Br<sub>2</sub> (233.97 g/mol), taking into account the isotopic distribution of bromine (<sup>79</sup>Br and <sup>81</sup>Br).[3] This will be approximately 4 mass units higher than the non-deuterated analog (229.94 g/mol).[13] The fragmentation pattern can also provide structural information.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Buy 1,5-Dibromopentane-1,1,5,5-d4 (EVT-1212266) | 1219803-90-3 [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1,5-Dibromopentane-1,1,5,5-d4 | C5H10Br2 | CID 12231137 PubChem [pubchem.ncbi.nlm.nih.gov]







- 4. chemimpex.com [chemimpex.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Page loading... [wap.guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. 1,5-Dibromopentane | 111-24-0 | Benchchem [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. spectrabase.com [spectrabase.com]
- 13. Pentane, 1,5-dibromo- [webbook.nist.gov]
- To cite this document: BenchChem. [1,5-Dibromopentane-d4: A Technical Guide to Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164288#1-5-dibromopentane-d4-chemical-properties-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com